An In-depth Technical Guide to (1S)-1-(3-Furyl)butylamine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to (1S)-1-(3-Furyl)butylamine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(3-Furyl)butylamine is a chiral primary amine featuring a furan moiety. Chiral amines are of significant interest in medicinal chemistry and drug development as they are integral components of many biologically active molecules.[1][2] The specific stereochemistry, in this case, the (S)-configuration, can lead to distinct pharmacological and toxicological profiles compared to its enantiomer.[3][4] The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold in drug design, often acting as a bioisostere for a phenyl ring and contributing to metabolic stability and receptor interactions.[5] This guide provides a comprehensive overview of the predicted physical and chemical properties, potential synthetic routes, and analytical methodologies for (1S)-1-(3-Furyl)butylamine, based on established chemical principles and data from analogous compounds.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following properties are estimated based on the known characteristics of similar alkylamines and furan derivatives.[6][7][8][9]
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for simple amines.[9] |
| Odor | Ammonia-like, fishy | Characteristic of primary amines.[6][10] |
| Boiling Point | ~180-200 °C | Extrapolated from n-butylamine (78 °C) and the presence of the higher molecular weight furyl group.[7][9] |
| Melting Point | Not applicable (liquid at room temp.) | Similar to other short-chain alkylamines.[10] |
| Solubility | Miscible with water and common organic solvents (e.g., ethanol, ether). | Primary amines with four or fewer carbon atoms are generally soluble in water due to hydrogen bonding.[8] |
| pKa of Conjugate Acid | 10-11 | Simple alkylamines typically have pKa values for their ammonium ions in this range.[5][11][12] |
Chemical Properties and Reactivity
The chemical behavior of (1S)-1-(3-Furyl)butylamine is dictated by its two primary functional groups: the primary amine and the 3-substituted furan ring.
Amine Group Reactivity
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.[10] Key reactions include:
-
Salt Formation: Reacts with acids to form the corresponding ammonium salts, which are typically water-soluble solids.
-
Acylation: Reacts with acyl halides or anhydrides to form amides.
-
Alkylation: Can be further alkylated to form secondary and tertiary amines.
-
Imine Formation: Condenses with aldehydes and ketones to form imines.
Furan Ring Reactivity
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[13] However, its aromaticity is less pronounced than that of benzene, and it can also undergo reactions that involve the diene system.[13]
-
Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophiles. Substitution at the 2- and 5-positions is generally favored due to greater stabilization of the cationic intermediate.[13][14] In a 3-substituted furan, electrophilic attack is most likely to occur at the 2-position, followed by the 5-position.
-
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles.[15]
-
Ring Opening: Under strongly acidic conditions or certain oxidative conditions, the furan ring can undergo ring-opening reactions.[16][17]
Stereoselective Synthesis
The synthesis of enantiomerically pure amines is a critical task in pharmaceutical development.[18][19][20] Several strategies can be employed for the synthesis of (1S)-1-(3-Furyl)butylamine.
Asymmetric Reductive Amination
A highly efficient method for preparing chiral amines is the asymmetric reductive amination of a prochiral ketone.[21][22] This involves the condensation of 1-(3-furyl)butan-1-one with an ammonia source to form an imine, which is then asymmetrically reduced using a chiral catalyst.
Illustrative Protocol for Asymmetric Reductive Amination:
Note: This is a generalized protocol and would require optimization for this specific substrate.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of a suitable iridium or rhodium precursor and a chiral phosphine ligand (e.g., a derivative of BINAP) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene).[21][22]
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add 1-(3-furyl)butan-1-one, a source of ammonia (e.g., ammonium formate or ammonia gas), and the prepared catalyst solution.
-
Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to an appropriate pressure (e.g., 20-50 atm).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-48 hours) until the reaction is complete, as monitored by techniques like TLC or GC.
-
Workup and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, which may involve extraction and washing, followed by purification by column chromatography on silica gel to yield the enantiomerically enriched amine.
Resolution of a Racemic Mixture
An alternative approach is the synthesis of a racemic mixture of 1-(3-furyl)butylamine followed by resolution of the enantiomers.[23][24][25] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.
Analytical Methodologies
The characterization and purity assessment of a chiral amine like (1S)-1-(3-Furyl)butylamine require specific analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.[23][26][27][28]
Protocol for Chiral HPLC Analysis:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective for the separation of chiral amines.[26]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of a basic additive, like diethylamine (0.1%), is usually added to the mobile phase to improve peak shape and reduce tailing of the amine.[26]
-
Sample Preparation: A dilute solution of the amine is prepared in the mobile phase.
-
Analysis: The sample is injected onto the HPLC system, and the separation of the enantiomers is monitored using a UV detector at a suitable wavelength (the furan ring typically absorbs in the UV region). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR will confirm the structure of the compound, they cannot distinguish between enantiomers. However, NMR can be used to determine enantiomeric purity by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.[29][30][31][32]
Predicted ¹H NMR Spectral Features (in CDCl₃):
-
Furan Protons: Signals in the aromatic region (~7.4, 7.2, and 6.3 ppm), characteristic of a 3-substituted furan.[33]
-
CH-N Proton: A multiplet around 3.5-4.0 ppm.
-
Butyl Chain Protons: Aliphatic signals between ~0.9 and 1.8 ppm.
-
NH₂ Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.
Predicted ¹³C NMR Spectral Features (in CDCl₃):
-
Furan Carbons: Signals in the aromatic region, typically with the oxygen-adjacent carbons downfield (~140-150 ppm) and the other carbons upfield (~110-125 ppm).[31][32]
-
C-N Carbon: A signal around 50-60 ppm.
-
Butyl Chain Carbons: Aliphatic signals in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups.
Expected IR Absorption Bands:
-
N-H Stretch: A characteristic pair of bands for a primary amine in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Below 3000 cm⁻¹.
-
C=C Stretch (Furan Ring): Around 1500-1600 cm⁻¹.
-
C-N Stretch: In the fingerprint region.
Safety and Handling
Furfurylamine and related compounds are classified as hazardous.[34][35][36][37][38] They are typically flammable liquids and can be harmful if inhaled, swallowed, or in contact with skin.[35][36][38] Proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[34] Keep containers tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[36]
Potential Applications in Drug Development
The incorporation of the (1S)-1-(3-Furyl)butylamine scaffold into larger molecules can be of significant interest to medicinal chemists. The chiral amine provides a key interaction point for binding to biological targets such as enzymes and receptors.[2][39][40] The furan ring can participate in various non-covalent interactions and may influence the overall pharmacokinetic properties of a drug candidate. The specific stereochemistry is crucial, as often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause adverse effects.[3][4][40]
Conclusion
(1S)-1-(3-Furyl)butylamine is a chiral building block with potential applications in pharmaceutical research and development. While specific experimental data for this compound is scarce, its physical and chemical properties can be reliably predicted based on the well-established chemistry of primary amines and furan derivatives. The stereoselective synthesis of this compound can be achieved through modern synthetic methodologies such as asymmetric reductive amination, and its enantiomeric purity can be confirmed using standard analytical techniques like chiral HPLC. As with all furan and amine-containing compounds, appropriate safety measures must be taken during handling and use.
References
-
24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
-
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry - ACS Publications. (2024, February 29). Retrieved from [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Retrieved from [Link]
- Stereoselective Formation of Amines. (2014). In W. Li (Ed.), Topics in Current Chemistry (Vol. 343). Springer.
-
Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC. (n.d.). Retrieved from [Link]
-
Stereoselective Formation of Amines by Wei Li, Paperback | Barnes & Noble®. (2015, March 19). Retrieved from [Link]
-
21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]
-
Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride | Organic Letters - ACS Publications. (2019, June 19). Retrieved from [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (n.d.). Retrieved from [Link]
-
pK a Values of Alkanolamines. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS - Loba Chemie. (2016, June 18). Retrieved from [Link]
-
Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds | Journal of Chemical Education - ACS Publications. (2020, November 13). Retrieved from [Link]
-
0955 - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). Retrieved from [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Chemical Research in Toxicology - ACS Publications. (2012, October 12). Retrieved from [Link]
-
Material Safety Data Sheet - Furfurylamine, 99+%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2026, March 25). Retrieved from [Link]
-
FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations - ResearchGate. (2016, June 13). Retrieved from [Link]
-
Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands - Semantic Scholar. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Ka and pKa of Conjugate Acid - chemconnections. (n.d.). Retrieved from [Link]
-
Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC. (n.d.). Retrieved from [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC. (n.d.). Retrieved from [Link]
-
What are the best processes/methods for separation of chiral amine both non selective ... - ResearchGate. (2012, September 12). Retrieved from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Retrieved from [Link]
-
Butylamine | C4H11N | CID 8007 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]
-
Reactivity of Furan, Pyrrole and Thiophene - YouTube. (2021, March 1). Retrieved from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (n.d.). Retrieved from [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines - Beilstein Journals. (2024, September 16). Retrieved from [Link]
-
Butylamine (CAS 109-73-9): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved from [Link]
-
Chiral drugs - LabMed Discovery. (n.d.). Retrieved from [Link]
-
Chiral drugs - Wikipedia. (n.d.). Retrieved from [Link]
-
Understanding Butylamine's Chemical Properties for R&D Scientists. (2025, October 24). Retrieved from [Link]
-
Chiral Drugs: An Overview - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28). Retrieved from [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27). Retrieved from [Link]
-
n-Butylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy - MDPI. (n.d.). Retrieved from [Link]
-
Full article: FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3-N-(2-Methoxy Phenyl),2-N′- (2-Methoxyphenyl - Taylor & Francis. (n.d.). Retrieved from [Link]
Sources
- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral drugs - Wikipedia [en.wikipedia.org]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
- 9. n-Butylamine - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 20. search.library.cooper.edu [search.library.cooper.edu]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 28. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. 3-FURANMETHANOL(4412-91-3) 1H NMR [m.chemicalbook.com]
- 34. Furfurylamine | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 35. lobachemie.com [lobachemie.com]
- 36. nj.gov [nj.gov]
- 37. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 38. chemicalbook.com [chemicalbook.com]
- 39. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 40. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
